2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-[5-(Methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a complex organic compound that belongs to the triazole and oxadiazole families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: : This step often involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, producing the 1,2,3-triazole core. The reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the Methoxymethyl Group: : This can be achieved through a nucleophilic substitution reaction where a methoxymethyl halide reacts with the triazole ring.
Formation of the Oxadiazole Ring: : This step generally involves a cyclization reaction where a hydrazide reacts with a carboxylic acid derivative under acidic or basic conditions, forming the 1,3,4-oxadiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for yield and purity, often through the use of advanced catalysts and high-throughput techniques. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized at the methoxymethyl group, potentially forming a formaldehyde derivative.
Reduction: : Reduction reactions can target the triazole or oxadiazole rings, leading to partial or complete ring opening.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Friedel-Crafts alkylation or acylation conditions are typically employed, using reagents like alkyl halides and aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted triazole and oxadiazole derivatives, each with distinct chemical properties.
Scientific Research Applications
2-[5-(Methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole has numerous applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the design of ligands and catalysts.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored as a candidate for drug development, targeting various biological pathways.
Industry: : Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. Its triazole and oxadiazole rings can coordinate with metal ions, influencing enzymatic activity. The compound’s methoxymethyl and phenyl groups can interact with hydrophobic pockets in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,4-oxadiazole: : Lacks the triazole ring but shares the oxadiazole core.
1,2,3-Triazole Derivatives: : Compounds that feature the triazole ring but differ in their attached functional groups.
Benzoxadiazole: : Features a similar oxadiazole structure with a fused benzene ring.
Uniqueness
2-[5-(Methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole is unique due to its combined triazole and oxadiazole rings, providing a diverse range of chemical reactivity and potential biological activities. Its specific substitution pattern enhances its ability to interact with various molecular targets, making it a valuable compound in multiple fields of research.
This compound is a fascinating subject of study with extensive applications and intriguing chemical properties. Dive deep and explore further!
Properties
IUPAC Name |
2-[5-(methoxymethyl)-1-(4-methylphenyl)triazol-4-yl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-8-10-15(11-9-13)24-16(12-25-2)17(20-23-24)19-22-21-18(26-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEAEVSFKYRWEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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